molecular formula C16H15F2N5O2S B12263376 ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12263376
M. Wt: 379.4 g/mol
InChI Key: QSXVORKXGCPUSO-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Difluorophenyl Group: This step typically involves the use of a difluorophenyl halide in a nucleophilic substitution reaction.

    Construction of the Tetrahydropyrimidine Ring: This can be achieved through a multi-step process involving the condensation of appropriate precursors followed by cyclization.

    Final Assembly: The final compound is obtained by esterification of the carboxylic acid group with ethanol.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:

    Oxidation: The sulfur atom in the tetrahydropyrimidine ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and heterocyclic compounds with similar structural features. For example:

    Triazole Antifungals: Compounds like fluconazole and voriconazole share the triazole ring and are used as antifungal agents.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment, share the pyrimidine ring structure.

Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H15F2N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-[1-(3,4-difluorophenyl)triazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15F2N5O2S/c1-3-25-15(24)13-8(2)19-16(26)20-14(13)12-7-23(22-21-12)9-4-5-10(17)11(18)6-9/h4-7,14H,3H2,1-2H3,(H2,19,20,26)

InChI Key

QSXVORKXGCPUSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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